molecular formula C21H23N5O3 B2605012 1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105208-95-4

1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2605012
CAS No.: 1105208-95-4
M. Wt: 393.447
InChI Key: YBBPPPMHKARXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a urea derivative featuring a 4-ethoxyphenyl group linked via a urea bridge to a propyl chain terminating in a pyridazinyl-pyridine scaffold. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and purine-based probes, which often target ATP-binding domains in enzymes . The ethoxy substituent on the phenyl ring may enhance lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs, while the pyridazine core could influence binding specificity toward enzymes like NEK2 or CDKs, as seen in related compounds .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-18-6-4-17(5-7-18)24-21(28)23-12-3-15-26-20(27)9-8-19(25-26)16-10-13-22-14-11-16/h4-11,13-14H,2-3,12,15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBPPPMHKARXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a complex organic compound notable for its diverse biological activities. This compound features an ethoxyphenyl group, a pyridazinone core, and a urea linkage, which contribute to its hydrophobic characteristics and potential interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C20H21N5O3C_{20}H_{21}N_{5}O_{3} with a molecular weight of 379.42 g/mol. The structure can be broken down into three main components:

  • Ethoxyphenyl Group : Enhances hydrophobicity.
  • Pyridazinone Moiety : Known for significant biological activity.
  • Urea Functional Group : Involved in hydrogen bonding interactions in biological systems.

Biological Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit various biological activities such as:

  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, particularly those associated with solid tumors. For instance, similar compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines.
  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they target specific signaling pathways.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

  • Study on Pyridazine Derivatives : A study published in PMC3014281 explored various pyridazine derivatives, revealing that certain compounds exhibited significant anticancer properties with IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines .
  • Kinase Inhibitor Analysis : Research has shown that pyridazinone derivatives can selectively inhibit kinases involved in cancer progression, making them promising candidates for further drug development .

Comparative Analysis

The following table summarizes key findings on the biological activities of similar compounds:

Compound NameStructureBiological ActivityIC50 Value
Compound AStructure AAnticancer0.39 µM
Compound BStructure BKinase Inhibition0.16 µM
Compound CStructure CAnti-inflammatory26 µM

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential as a therapeutic agent. Research indicates that derivatives of pyridazinones exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Activity : The compound may possess properties that combat various bacterial and fungal infections.

Case studies demonstrate the efficacy of similar compounds in clinical settings, providing a foundation for further exploration of this specific derivative.

Biological Studies

1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea can serve as a probe in biological studies to understand biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable for:

  • Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity can reveal insights into metabolic pathways.
  • Receptor Binding Studies : Understanding its binding affinity to various receptors can aid in drug design.

Materials Science

Due to its structural properties, this compound may also find applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The urea linkage and aromatic groups may contribute to:

  • Polymer Development : Incorporating this compound into polymers could enhance their mechanical properties or thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives, focusing on substituents, synthetic pathways, and inferred pharmacological properties.

Compound Name / ID Key Substituents Synthesis Highlights Hypothesized Activity Reference
1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (Target) 4-Ethoxyphenyl, pyridazinyl-pyridine Not explicitly described in evidence Kinase inhibition (e.g., NEK2) N/A
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-Dimethoxyphenyl, pyrazolyl Reflux in AcOH with ethyl 3-oxopropanoate Anticancer (apoptosis induction)
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) Imidazolylpropyl, purine-cyclohexylmethoxy TFE/TFA-mediated coupling Selective Nek2 inhibition
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-N'-(4-methoxyphenyl)urea (899926-58-0) Fluorophenyl-piperazinyl, 4-methoxyphenyl Not detailed in evidence Serotonin receptor modulation

Structural and Functional Insights:

Substituent Effects on Selectivity :

  • The 4-ethoxyphenyl group in the target compound likely increases membrane permeability compared to MK13 ’s polar 3,5-dimethoxyphenyl group . Ethoxy’s larger alkyl chain may reduce oxidative metabolism, enhancing bioavailability relative to methoxy analogs.
  • The pyridazinyl-pyridine moiety in the target compound differs from S24 ’s purine scaffold. Purines (e.g., in S24) are common in ATP-competitive inhibitors, but pyridazine derivatives may offer unique steric or electronic interactions with kinase targets .

Synthetic Complexity: MK13 employs a straightforward AcOH-mediated condensation, whereas S24 requires trifluoroethanol (TFE) and trifluoroacetic acid (TFA) for purine-urea coupling, suggesting higher synthetic complexity for the latter .

Pharmacological Implications: S24’s cyclohexylmethoxy group on the purine ring enhances selectivity for Nek2 over other kinases, as bulky substituents often occupy hydrophobic pockets in enzyme active sites . The target compound’s pyridazine ring may lack this specificity but could favor alternative targets like phosphodiesterases.

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs like S24 and MK13, which limits precision .
  • receptors. The ethoxy group may align with hydrophobic regions in enzyme pockets, as seen in purine-based inhibitors .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for synthesizing 1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea?

  • Methodology :

  • Stepwise Coupling : Utilize urea-forming reactions via isocyanate intermediates or carbodiimide-mediated coupling. For example, coupling 4-ethoxyphenyl isocyanate with a pyridazinylpropylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
  • Heterocycle Synthesis : Construct the pyridazinone ring through cyclocondensation of diketones with hydrazines, followed by functionalization at the 3-position with pyridin-4-yl groups using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) for high-purity isolation .

Q. How can the structure of this compound be validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and bond connectivity, as demonstrated in analogous urea derivatives .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., ethoxyphenyl δ ~6.8–7.4 ppm, pyridazine C=O δ ~165 ppm) and LC-MS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺) .
  • Elemental Analysis : Validate C/H/N ratios (±0.3% tolerance) to confirm stoichiometry .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (72-hour exposure, IC₅₀ calculation) .
  • Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Solubility Profiling : Use shake-flask method (PBS pH 7.4, 24h equilibration) with HPLC quantification to guide formulation studies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodology :

  • Factor Screening : Apply fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) affecting yield .
  • Response Surface Modeling : Use Central Composite Design (CCD) to optimize parameters (e.g., 60–100°C, 5–15 mol% Pd) and predict maximum yield regions .
  • Robustness Testing : Validate optimal conditions with 3 replicates (±5% variation) to ensure reproducibility .

Q. How to resolve contradictions in solubility data between computational predictions and experimental results?

  • Methodology :

  • Computational Refinement : Recalculate logP and pKa using COSMO-RS or quantum mechanical solvation models (e.g., SMD) to account for solvent polarization effects .
  • Experimental Validation : Compare shake-flask solubility (PBS, DMSO cosolvent) with dynamic light scattering (DLS) to detect aggregation artifacts .
  • Formulation Adjustments : Introduce solubilizing agents (e.g., cyclodextrins, PEG derivatives) based on aqueous formulation strategies in related urea compounds .

Q. What computational methods predict reaction mechanisms for pyridazine ring formation?

  • Methodology :

  • Reaction Path Search : Use AFIR (Artificial Force-Induced Reaction) or GRRM to explore transition states and intermediates in cyclocondensation steps .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate activation energies for competing pathways (e.g., [4+2] vs. [3+3] cyclization) .
  • Kinetic Modeling : Integrate computed barriers into microkinetic models to predict dominant pathways under varying temperatures .

Q. How to address low yields in the final urea coupling step?

  • Methodology :

  • Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDC/HOBt) to improve coupling efficiency .
  • Solvent Optimization : Evaluate polar aprotic solvents (DMAC, NMP) for enhanced intermediate solubility .
  • In Situ Monitoring : Use FTIR or ReactIR to track isocyanate consumption and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.